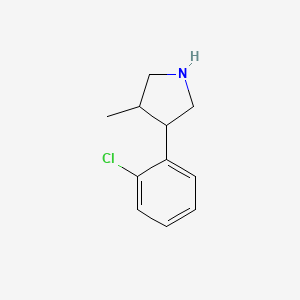

3-(2-Chlorophenyl)-4-methylpyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-4-methylpyrrolidine |

InChI |

InChI=1S/C11H14ClN/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h2-5,8,10,13H,6-7H2,1H3 |

InChI Key |

JVGCLDJZQYQMOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1C2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Novel Approaches to Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine skeleton is a central challenge in organic synthesis. Modern methods have moved beyond classical approaches to offer greater control over stereochemistry, efficiency, and molecular diversity.

Cycloaddition Reactions in Pyrrolidine Synthesis

One of the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. nih.govnih.gov This reaction class allows for the highly regio- and stereoselective formation of the five-membered ring, often creating multiple stereocenters in a single step. nih.govacs.org

Azomethine ylides, which are nitrogen-based three-atom components, react with a variety of unsaturated 2π-electron components (dipolarophiles), such as alkenes, to yield pyrrolidines. nih.govnih.gov These ylides can be generated in situ from various precursors, including α-amino acids or by the thermal or photochemical ring-opening of aziridines. The reaction of an unstabilized azomethine ylide with electron-deficient alkenes, catalyzed by trifluoroacetic acid, is one such approach to affording the corresponding pyrrolidines. nih.gov Another strategy involves the use of a silver carbonate catalyst in reactions between N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted, chiral pyrrolidine derivatives with high diastereoselectivity. acs.org

Recent advancements have also utilized photoredox catalysis in a formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones, enabling the synthesis of a range of structurally diverse pyrrolidines. researchgate.net

Table 1: Examples of Cycloaddition Strategies for Pyrrolidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Catalytic Trifluoroacetic Acid | Substituted Pyrrolidines | nih.gov |

| [3+2] Cycloaddition | N-tert-Butanesulfinylazadiene + Azomethine Ylide | Ag₂CO₃ | Densely Substituted Chiral Pyrrolidines | acs.org |

| Formal [3+2] Cycloaddition | Cyclopropyl Ketone + Hydrazone | Photoredox Catalysis (e.g., Iridium complex) | Structurally Diverse Pyrrolidines | researchgate.net |

Biocatalytic Routes for Enantioselective Pyrrolidine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. rsc.orgresearchgate.net Engineered enzymes are now being used to construct chiral pyrrolidines through novel, non-natural reactions.

A key development is the use of directed evolution to engineer cytochrome P450 enzymes (specifically a variant termed P411) to catalyze the intramolecular amination of C(sp³)–H bonds. nih.govacs.org This enzymatic platform facilitates the insertion of an alkyl nitrene, generated from an organic azide (B81097) precursor, into a C-H bond to form the pyrrolidine ring with good to excellent enantioselectivity. nih.govacs.org This method bypasses the need for pre-installed functional groups often required in traditional chemical synthesis. nih.gov

Other biocatalytic approaches include the use of enzymes like laccase to synthesize highly functionalized pyrrolidine-2,3-diones stereoselectively. rsc.org Furthermore, cascades involving multiple enzymes, such as transaminases and galactose oxidase variants, can be employed to convert simple monosaccharides into complex iminosugars featuring pyrrolidine, piperidine, or azepane rings. researchgate.net

Table 2: Biocatalytic Methods for Chiral Pyrrolidine Synthesis

| Enzyme/System | Substrate Type | Reaction Type | Key Advantage(s) | Reference(s) |

|---|---|---|---|---|

| Engineered Cytochrome P411 | Organic Azides | Intramolecular C(sp³)–H Amination | High enantioselectivity, use of unactivated C-H bonds | nih.govacs.org |

| Laccase (Novozym 51003) | Catechols + 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Oxidation and 1,4-Addition | Stereoselective formation of all-carbon quaternary centers | rsc.org |

Transition Metal-Catalyzed Methods for Pyrrolidine Scaffolds

Transition metal catalysis provides efficient and selective pathways for C-N bond formation, a critical step in pyrrolidine synthesis. nih.gov Catalysts based on copper, palladium, and rhodium have been extensively developed for intramolecular C-H amination reactions to construct the pyrrolidine ring. nih.govorganic-chemistry.orgacs.orgacs.org

Copper-catalyzed methods are particularly prevalent for the intramolecular amination of remote, unactivated C(sp³)-H bonds. nih.govorganic-chemistry.org These reactions can proceed through various mechanisms, often involving Cu(I)/Cu(II) or Cu(I)/Cu(III) catalytic cycles, to form pyrrolidines in good yields with high functional group tolerance. nih.govacs.org For example, copper(II) carboxylates can promote the intramolecular carboamination of unactivated olefins, a process that forms two new rings in a single operation. nih.gov

Palladium catalysts are also effective for the intramolecular amination of C(sp³)–H and C(sp²)–H bonds at the γ-position of an amine substrate, leading to the efficient synthesis of pyrrolidines under relatively mild conditions. acs.org Similarly, dirhodium catalysts enable the regio- and diastereoselective synthesis of N-unprotected pyrrolidines via intramolecular nitrene insertion into sp³ C-H bonds at room temperature. organic-chemistry.org

Acid-Promoted and Intramolecular Amination Reactions

Acid-promoted reactions offer a complementary strategy for pyrrolidine synthesis, often by activating a substrate for intramolecular cyclization. One such method involves the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols, where an orthoester is used to activate the hydroxyl group for intramolecular attack by the carbamate (B1207046) nitrogen. organic-chemistry.org This approach successfully produces various pyrrolidines in very good yields. organic-chemistry.org

Intramolecular amination, as discussed previously with transition metals, is a broad and powerful strategy. researchgate.net The key step is the formation of a C-N bond via the attack of a nitrogen atom onto a carbon center within the same molecule. This can be achieved through various means, including the Schmidt reaction, where a Tf₂O-promoted intramolecular reaction of ω-azido carboxylic acids yields 2-substituted pyrrolidines. organic-chemistry.org

Functionalization of Pre-formed Pyrrolidine Rings

In many synthetic campaigns, it is more efficient to modify a pre-existing pyrrolidine ring than to construct a highly substituted analogue from scratch. nih.gov Functionalization strategies allow for the late-stage introduction of chemical diversity.

A powerful, metal-free approach to functionalization is the Smiles-Truce rearrangement. This cascade reaction allows for the α-arylation of pyrrolidinones. nih.gov The process is initiated by the nucleophilic ring-opening of an activated cyclopropane (B1198618) by an arylsulfonamide, followed by an intramolecular aryl transfer and subsequent lactam formation, yielding a densely functionalized pyrrolidinone scaffold in a single pot. nih.govacs.org

Direct C-H functionalization is another modern approach. For instance, copper-mediated ortho-selective C-H bond functionalization of carboxamide substrates using sulfonimidamides allows for the formation of new C-N bonds on aromatic rings attached to a heterocyclic core. acs.org The basicity of the pyrrolidine nitrogen also allows for straightforward N-alkylation or N-acylation, providing a common handle for modification. nih.gov

Synthesis of Analogues and Derivatives of 3-(2-Chlorophenyl)-4-methylpyrrolidine

The synthesis of specific analogues, such as those containing a chlorophenyl substituent, relies on integrating the core ring-forming and functionalization strategies. For example, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant agents. mdpi.com The synthesis began with (R,S)-2-(2-Chlorophenyl)-succinic acid, which was condensed with 2-aminoacetic acid at high temperature (180 °C) to form the core 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid intermediate. mdpi.com This intermediate was then coupled with various amines to produce a library of final amide derivatives. mdpi.com

Similarly, the synthesis of other derivatives containing a chlorophenyl moiety often involves the coupling of a chlorophenyl-containing building block with a suitable reaction partner. For instance, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com The synthesis of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives involved modifying the nitrogen atom of the pre-formed heterocyclic ring. nih.gov These examples highlight a common strategy where the chlorophenyl group is incorporated early in the synthesis, followed by the construction or modification of the heterocyclic ring system.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aziridines |

| Trifluoroacetic acid |

| Silver carbonate |

| N-tert-Butanesulfinylazadienes |

| Iridium |

| Glycine |

| Maleimides |

| Laccase |

| Catechols |

| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones |

| Pyrrolidine-2,3-diones |

| Transaminases |

| Galactose oxidase |

| Azepane |

| Piperidine |

| Copper(II) carboxylates |

| Palladium |

| Rhodium |

| N-carbamate-protected amino alcohols |

| Orthoester |

| ω-azido carboxylic acids |

| Tf₂O (Trifluoromethanesulfonic anhydride) |

| Arylsulfonamide |

| Pyrrolidinones |

| Sulfonimidamides |

| (R,S)-2-(2-Chlorophenyl)-succinic acid |

| 2-aminoacetic acid |

| 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid |

| N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide |

| 2-(3-chlorophenyl)ethan-1-amine |

| 2-(4-isobutylphenyl)propanoyl chloride |

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of organic molecules. A combination of Nuclear Magnetic Resonance (NMR), X-ray Crystallography, and Vibrational Spectroscopy provides a comprehensive picture of the compound's structure at both the molecular and bulk levels.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 3-(2-Chlorophenyl)-4-methylpyrrolidine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring, the pyrrolidine (B122466) ring, and the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are critical for assigning the structure.

The aromatic protons of the 2-chlorophenyl group would typically appear in the downfield region (around 7.0-7.5 ppm). The protons on the pyrrolidine ring are expected to resonate in the aliphatic region (approximately 2.5-4.0 ppm), with their exact shifts and multiplicities depending on their position and stereochemical relationship to the substituents. The methyl group protons would likely appear as a doublet in the upfield region (around 1.0-1.5 ppm).

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (C₆H₄Cl) | 7.0 - 7.5 | Multiplet |

| Pyrrolidine CH₂ (N-CH₂) | 3.0 - 4.0 | Multiplet |

| Pyrrolidine CH (Phenyl-CH) | 3.0 - 3.5 | Multiplet |

| Pyrrolidine CH (Methyl-CH) | 2.5 - 3.0 | Multiplet |

| Methyl (CH₃) | 1.0 - 1.5 | Doublet |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. A decoupled ¹³C NMR spectrum of this compound would display a single peak for each chemically non-equivalent carbon atom. The number of signals confirms the molecular symmetry, and the chemical shifts indicate the type of carbon (aromatic, aliphatic, etc.).

The spectrum is expected to show six signals for the aromatic carbons of the 2-chlorophenyl ring and four distinct signals for the carbons of the 4-methylpyrrolidine ring. The carbon attached to the chlorine atom would have a characteristic chemical shift, as would the carbons of the pyrrolidine ring and the methyl group.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Expected Chemical Shift (ppm) |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (C-H) | 125 - 130 |

| Aromatic (C-Pyrrolidine) | 140 - 145 |

| Pyrrolidine (C-Phenyl) | 45 - 55 |

| Pyrrolidine (C-Methyl) | 35 - 45 |

| Pyrrolidine (CH₂) | 50 - 60 |

| Methyl (CH₃) | 15 - 25 |

While 1D NMR provides basic structural information, 2D NMR techniques are essential for unambiguously assigning the structure and determining the stereochemistry. numberanalytics.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. numberanalytics.com

For determining the relative stereochemistry (cis or trans arrangement of the 2-chlorophenyl and methyl groups), Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. numberanalytics.com These experiments detect through-space interactions between protons that are in close proximity. A NOESY correlation between the proton on the carbon bearing the chlorophenyl group (C3) and the protons of the methyl group at C4 would strongly suggest a cis relationship. The absence of such a correlation would indicate a trans configuration. ipb.pt The magnitude of proton-proton coupling constants (J-values) between H3 and H4 can also provide stereochemical insights. ipb.pt

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms. biointerfaceresearch.com

This technique provides unequivocal information on:

Absolute Configuration: For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute stereochemistry (R/S configuration) at the chiral centers (C3 and C4 of the pyrrolidine ring). nih.gov

Conformation: It reveals the preferred conformation of the molecule in the crystal lattice, including the puckering of the pyrrolidine ring and the rotational orientation (torsion angles) of the 2-chlorophenyl group.

Intermolecular Interactions: The analysis of the crystal packing shows how individual molecules interact with each other through forces like hydrogen bonds or van der Waals interactions. mdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of related structures demonstrates the power of this technique to provide precise bond lengths, bond angles, and conformational details that are unattainable by other methods. mdpi.combiointerfaceresearch.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These techniques are complementary and are used to confirm the presence of key structural motifs.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretching: A moderate band in the 3300-3500 cm⁻¹ region for the secondary amine of the pyrrolidine ring.

C-H stretching: Bands for aromatic C-H bonds would appear just above 3000 cm⁻¹, while those for aliphatic C-H bonds (in the pyrrolidine and methyl groups) would be just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-Cl stretching: A strong band in the fingerprint region, typically between 700-750 cm⁻¹, is characteristic of the C-Cl bond. uantwerpen.be

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The spectrum would complement the FT-IR data, often showing strong signals for the aromatic ring vibrations and the C-C backbone of the pyrrolidine ring. scispace.com

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Pyrrolidine) | Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | FT-IR, Raman |

| C-N (Pyrrolidine) | Stretch | 1020 - 1250 | FT-IR |

| C-Cl (Aromatic) | Stretch | 700 - 750 | FT-IR |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is primarily dictated by the electronic transitions within the 2-chlorophenyl chromophore. The pyrrolidine ring, being a saturated heterocyclic amine, does not exhibit significant absorption in the near-UV or visible range (typically above 220 nm). Therefore, the UV-Vis spectrum is expected to be similar to that of other chlorobenzene (B131634) derivatives. cdnsciencepub.com

The absorption is characterized by π → π* electronic transitions within the benzene (B151609) ring. shu.ac.uk For chlorobenzene, two main absorption bands are typically observed. The first, a weaker, fine-structured band (the B-band), appears at longer wavelengths, while a much stronger band (the E-band) is found at shorter wavelengths. cdnsciencepub.comaip.org The presence of the chlorine atom, an auxochrome, on the phenyl ring can cause a bathochromic (red shift) displacement of these absorption bands compared to unsubstituted benzene. cdnsciencepub.comshimadzu.com This shift is related to the resonance interaction of the chlorine atom's lone pair electrons with the π-system of the benzene ring. cdnsciencepub.com

For this compound, the absorption maxima (λmax) are anticipated to be slightly shifted relative to chlorobenzene due to the alkyl substituent (the pyrrolidine ring) on the phenyl ring. However, since the pyrrolidine ring is not conjugated with the phenyl ring, this effect is generally minor. The solvent polarity can also influence the spectrum; polar solvents may cause shifts in the absorption maxima due to differential solvation of the ground and excited states. shu.ac.uk Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and absorption wavelengths. researchgate.netresearchgate.net

| Chromophore/Compound | Typical λmax (nm) | Transition Type | Reference(s) |

| Benzene | ~255 | π → π* (B-band) | aip.org |

| Chlorobenzene | ~265, ~210 | π → π* (B-band, E-band) | cdnsciencepub.comaip.org |

| 2-Chlorophenol | ~275 | π → π | researchgate.net |

| 2-(2-Chlorophenyl)benzimidazole | ~292 | π → π | researchgate.net |

Conformational Analysis

The five-membered pyrrolidine ring is non-planar and exists in a dynamic equilibrium of puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry), where one atom is out of the plane of the other four, and the twist (C2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The nature and position of substituents heavily influence the conformational preference of the ring. nih.govnih.gov

Experimental Approaches to Conformational Preferences

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental tool for investigating the conformational preferences of substituted pyrrolidines in solution. nih.gov Analysis of 1H NMR spectra, specifically the vicinal proton-proton coupling constants (3JHH), provides insight into the dihedral angles between adjacent C-H bonds, which are directly related to the ring's pucker. rsc.org For instance, by applying the Karplus equation, which correlates coupling constants to dihedral angles, the predominant conformation can be inferred.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximity between protons. The presence or absence of specific NOE cross-peaks helps to determine the relative orientation (pseudo-axial or pseudo-equatorial) of the substituents on the pyrrolidine ring. frontiersin.org For this compound, NOE data would be crucial for establishing the cis or trans relationship between the C3-aryl and C4-methyl groups and their preferred spatial arrangement.

In the solid state, single-crystal X-ray crystallography provides the most definitive structural information, detailing the precise bond lengths, bond angles, and the exact puckering of the pyrrolidine ring, as well as the orientation of the 2-chlorophenyl and methyl substituents. nih.gov

Computational Methods in Conformational Search and Energy Minimization

Computational chemistry offers powerful tools for exploring the conformational landscape of flexible molecules like this compound. researchgate.net The process typically begins with a conformational search to generate a wide range of possible three-dimensional structures. This can be achieved through methods such as molecular mechanics or stochastic search algorithms. researchgate.netresearchgate.net

Following the initial search, the identified conformers are subjected to geometry optimization and energy minimization using more accurate quantum mechanical methods. youtube.com Density Functional Theory (DFT) is a widely used approach for this purpose, often employing functionals like B3LYP in combination with various basis sets (e.g., 6-31G*, aug-cc-pVQZ). acs.orgarabjchem.org These calculations aim to locate stationary points on the potential energy surface, identifying local and global energy minima which correspond to stable conformers. youtube.com By comparing the calculated relative energies (often Gibbs free energies) of the different optimized conformers, their equilibrium populations can be estimated using the Boltzmann distribution, providing a theoretical picture of the conformational preferences. researchgate.netresearchgate.net The accuracy of these predictions can be enhanced by including solvent effects through models like the Polarizable Continuum Model (PCM).

| Method | Application | Purpose | Reference(s) |

| Molecular Mechanics (MM) | Conformational Search | Rapidly generate a large number of possible conformers. | arabjchem.org |

| Stochastic Search | Conformational Search | Randomly sample conformational space to identify low-energy regions. | researchgate.net |

| Density Functional Theory (DFT) | Geometry Optimization & Energy Minimization | Accurately calculate the structure and relative energies of conformers. | acs.orgarabjchem.org |

| Coupled Cluster (CC) Theory | High-Accuracy Energy Calculation | Provide benchmark energies for validating DFT results. | acs.org |

| Activation Strain Model (ASM) | Energy Decomposition Analysis | Separate steric and electronic effects contributing to stability. | mdpi.com |

Influence of Substituents on Pyrrolidine Ring Conformation

The conformational equilibrium of the pyrrolidine ring is profoundly influenced by the steric and electronic properties of its substituents. nih.govnih.gov The pyrrolidine ring typically adopts one of two predominant puckered forms: Cγ-exo (C4-exo) or Cγ-endo (C4-endo), referring to the position of the C4 carbon relative to the average plane of the ring. nih.gov

Electronic Effects: The electronic nature of substituents can also modulate conformational preferences through stereoelectronic effects, such as hyperconjugation or electrostatic interactions. nih.govbeilstein-journals.org For instance, electronegative substituents can influence the ring pucker. nih.gov It has been observed that for proline derivatives, the electronegativity of a 4-trans-substituent favors an exo pucker, while a 4-cis-substituent promotes an endo pucker. nih.govacs.org While the 2-chlorophenyl group is bulky, its electronic properties (inductive withdrawal and resonance effects) could also play a subtle role in fine-tuning the conformational equilibrium of the pyrrolidine ring. mit.eduacs.org The interplay between these steric and electronic factors ultimately determines the dominant conformation of the molecule. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Reaction Types and Pathways

The chemical behavior of 3-(2-chlorophenyl)pyrrolidine (B1350867) derivatives can be categorized into several key reaction types.

Oxidation Reactions

The pyrrolidine (B122466) ring is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen. A common transformation is the dehydrogenation of the pyrrolidine ring to form the corresponding aromatic pyrrole, a reaction that can be achieved using various catalytic systems google.com.

Another significant oxidative pathway involves the formation of N-acyliminium ions. These reactive intermediates are typically generated from N-protected pyrrolidines through chemical oxidation, for instance, using hypervalent iodine reagents nih.gov. The resulting N-acyliminium ion is a powerful electrophile that can be trapped by various nucleophiles, leading to α-functionalized pyrrolidines. This method allows for the introduction of substituents at the C2 and C5 positions of the pyrrolidine ring nih.gov.

Furthermore, redox-neutral functionalization reactions have been developed where the pyrrolidine is oxidized while another component of the reaction is reduced. For example, a metal-free, three-component reaction using quinone monoacetals as both an arylation agent and a formal oxidant enables the direct N-arylation and α-functionalization of pyrrolidine thieme-connect.comrsc.org. This process facilitates the formation of α-aryl-substituted pyrrolidines rsc.org.

Reduction Reactions

The 3-(2-Chlorophenyl)-4-methylpyrrolidine molecule contains two main components that can be subject to reduction: the chlorophenyl ring and the pyrrolidine C-N bonds. The saturated pyrrolidine ring itself is generally resistant to further reduction under standard catalytic hydrogenation conditions.

The aromatic chlorophenyl ring can be reduced, although it typically requires forcing conditions. Catalytic hydrogenation at high pressure and temperature can saturate the aromatic ring psgcas.ac.in. Alternatively, dissolving metal reductions, such as the Birch reduction, can partially reduce the aromatic ring to a non-conjugated diene. The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the ring wordpress.com.

While the pyrrolidine ring is robust, under certain reductive conditions, cleavage of the C-N bonds can occur, leading to ring-opening.

Substitution Reactions

Substitution reactions can occur at the nitrogen atom of the pyrrolidine ring, the carbon skeleton, or the chlorophenyl ring.

N-Substitution: As a secondary amine, the nitrogen atom is nucleophilic and readily undergoes substitution reactions. N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, is a common transformation to form amides. This reaction is often used as a protective strategy or to synthesize derivatives with specific biological activities mdpi.comresearchgate.net.

C-Substitution: Direct substitution on the carbon atoms of the saturated pyrrolidine ring is challenging. However, as mentioned in the oxidation section, α-functionalization via an N-acyliminium ion intermediate is a powerful strategy for introducing substituents at the C2 position nih.govrsc.org. Additionally, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been developed to synthesize 3-aryl pyrrolidines, demonstrating a method for C-H functionalization at the C3 position nih.govchemrxiv.org.

Aromatic Substitution: The 2-chlorophenyl group can undergo nucleophilic aromatic substitution (SNAr), where the chlorine atom is replaced by a nucleophile. These reactions are generally facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the absence of such activating groups, SNAr reactions on the chlorophenyl ring of this compound would likely require harsh conditions or transition-metal catalysis nih.gov.

Cyclization and Condensation Reactions

The 3-(2-chlorophenyl)pyrrolidine scaffold is a key structural feature in various compounds synthesized through cyclization and condensation reactions. A prominent example is the synthesis of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives, which serve as precursors to potential anticonvulsant agents mdpi.comnih.gov.

The core structure is formed via a cyclocondensation reaction. The process begins with the reaction of 2-(2-chlorophenyl)succinic acid with an amine, such as aminoacetic acid. This reaction, when heated, results in the formation of the pyrrolidine-2,5-dione ring through the elimination of water, yielding (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid with high yield mdpi.com.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| (R,S)-2-(2-Chlorophenyl)succinic acid | 2-Aminoacetic acid | Heat to 180 °C, 1.5 h | (R,S)-3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid | 75% |

This intermediate can then undergo further condensation reactions. For instance, coupling with various 4-arylpiperazines in the presence of a coupling agent like carbonyldiimidazole (CDI) yields a series of final amide compounds. These reactions are typically carried out in a solvent like DMF at room temperature mdpi.com.

| Pyrrolidine Intermediate | Arylpiperazine | Coupling Agent | Solvent | Product | Yield |

|---|---|---|---|---|---|

| (R,S)-3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid | 4-(4-Fluorophenyl)piperazine | CDI | DMF | (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 21.1% |

| (R,S)-3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid | 4-(3-Chlorophenyl)piperazine | CDI | DMF | (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 25.5% |

Another powerful method for constructing the pyrrolidine ring is through [3+2] cycloaddition reactions, where an azomethine ylide reacts with a dipolarophile. This strategy is widely used for the synthesis of highly functionalized pyrrolidines acs.orgmdpi.com.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Mechanistic studies often combine experimental evidence with computational modeling, such as Density Functional Theory (DFT) calculations nih.govbeilstein-journals.org.

The cyclocondensation reaction to form the 3-(2-chlorophenyl)-pyrrolidine-2,5-dione ring is believed to proceed through a two-step mechanism analogous to the synthesis of N-substituted succinimides from succinic anhydride (B1165640) mdpi.com. The first step is the acylation of the amine (aminoacetic acid) by one of the carboxylic acid groups of the succinic acid derivative, forming an intermediate amide-acid. In the second step, intramolecular cyclodehydration occurs upon heating. The amide nitrogen attacks the second carboxylic acid group, and subsequent elimination of a water molecule closes the five-membered ring to form the stable dione (B5365651) structure mdpi.commdpi.com.

The mechanism of α-functionalization via oxidation often involves the initial formation of an N-acyliminium ion. This cation is stabilized by the electron-withdrawing acyl group on the nitrogen. The iminium ion then acts as an electrophile and is attacked by a nucleophile, resulting in the formation of a new bond at the α-carbon. This pathway is central to many C-H functionalization strategies for pyrrolidines nih.gov.

For cycloaddition reactions , the mechanism involves the generation of a 1,3-dipole, such as an azomethine ylide, which then reacts with an alkene in a concerted or stepwise fashion to form the five-membered pyrrolidine ring. The stereochemical outcome of these reactions is a key area of mechanistic investigation acs.orgmdpi.com.

Detailed mechanistic studies, including the isolation of intermediates and kinetic analysis, are essential for fully understanding the reactivity of the 3-(2-chlorophenyl)pyrrolidine scaffold and for designing novel synthetic pathways to complex molecules nih.govacs.org.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. While DFT has been widely applied to a vast range of organic molecules, specific studies on 3-(2-Chlorophenyl)-4-methylpyrrolidine are not present in the accessible literature. The following subsections detail the types of analyses that would typically be performed.

Geometry Optimization and Molecular Structure Prediction

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure. This process, known as geometry optimization, seeks the lowest energy conformation by calculating forces on the atoms and iteratively adjusting their positions. For this compound, this would involve predicting bond lengths, bond angles, and dihedral angles for the pyrrolidine (B122466) ring, the 2-chlorophenyl substituent, and the methyl group. Such a study would clarify the preferred conformation of the pyrrolidine ring (e.g., envelope or twist) and the rotational orientation of the chlorophenyl group relative to the ring.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. For this compound, FMO analysis would identify the distribution of these orbitals, indicating likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are favorable for nucleophilic attack. For the target molecule, an MEP map would visualize the electronegative influence of the chlorine atom and the nitrogen atom of the pyrrolidine ring.

Vibrational Frequency and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This theoretical spectrum can be compared with experimental data to confirm the molecule's structure. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. A vibrational analysis for this compound would provide a theoretical basis for its spectroscopic characterization.

Global Reactivity Descriptors (Chemical Hardness, Softness, Electronegativity)

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons.

Calculating these parameters for this compound would provide quantitative insights into its stability and reactivity profile.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, a TD-DFT study would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical understanding of how the molecule interacts with light.

Thermodynamic Property Calculations

Computational chemistry provides a powerful avenue for estimating the thermodynamic properties of molecules, offering insights that can be challenging to obtain through experimental methods alone. For the compound this compound, theoretical calculations can be employed to determine key thermodynamic parameters such as standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv).

These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can model the electronic structure of the molecule to predict its energy and vibrational frequencies. From these fundamental properties, the thermodynamic functions can be derived using statistical mechanics.

A hypothetical data table based on such theoretical calculations is presented below. It is important to note that these values are predictive and await experimental verification.

| Thermodynamic Property | Calculated Value | Units |

| Standard Enthalpy of Formation (Gas) | Value | kJ/mol |

| Standard Entropy (Gas) | Value | J/(mol·K) |

| Heat Capacity at Constant Volume (Gas) | Value | J/(mol·K) |

Note: The values in this table are placeholders and would be populated by the results of specific computational chemistry studies.

The calculated thermodynamic data for this compound can be instrumental in understanding its stability, reactivity, and behavior under various temperature and pressure conditions. This information is valuable for designing and optimizing chemical processes involving this compound.

Non-linear Optical (NLO) Properties Prediction

The investigation of non-linear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in optoelectronics, including frequency conversion and optical switching. Theoretical and computational methods are pivotal in the early stages of identifying and designing molecules with promising NLO characteristics.

For this compound, computational studies can predict its NLO response by calculating properties such as the electric dipole moment (μ), the mean polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β). These calculations are often carried out using quantum chemical methods like DFT, which can effectively model the response of the molecule to an external electric field.

The predicted NLO properties are crucial indicators of a molecule's potential for applications in NLO materials. A higher value of first-order hyperpolarizability, for instance, suggests a stronger second-order NLO response.

Below is a hypothetical table summarizing the predicted NLO properties for this compound.

| NLO Property | Calculated Value | Units |

| Electric Dipole Moment (μ) | Value | Debye |

| Mean Polarizability (α) | Value | a.u. |

| Anisotropy of Polarizability (Δα) | Value | a.u. |

| First-Order Hyperpolarizability (β) | Value | a.u. |

Note: The values in this table are placeholders and would be derived from the output of specific computational NLO studies.

The prediction of these properties allows for a systematic in-silico screening of candidate molecules, guiding experimental efforts toward the synthesis and characterization of the most promising NLO materials. The structural features of this compound, such as the presence of an aromatic ring and a chiral center, may contribute to its NLO response, making it a subject of interest for theoretical investigation.

Structure Activity Relationship Sar and Rational Design of Analogues

Principles of Structure-Activity Relationship in Pyrrolidine (B122466) Chemistry

The pyrrolidine ring serves as a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for precise spatial orientation of functional groups. nih.gov The SAR of pyrrolidine derivatives is often dictated by the substituents at various positions on the ring. nih.gov Studies on different series of pyrrolidine compounds have shown that modifications at the 3-position can drastically alter biological activity. For instance, in a series of pyrrolidine-2,5-diones, the nature of the substituent at the 3-position was a strong determinant of their anticonvulsant activity. nih.gov Specifically, derivatives with a 3-benzhydryl or 3-isopropyl group showed potent activity in certain preclinical models, while 3-methyl substituted compounds were more effective in others. nih.gov This highlights the sensitivity of the biological targets to the steric and electronic properties of the substituent at this position.

Stereochemical Influence on Molecular Interactions

Stereochemistry is a paramount factor in the biological activity of chiral molecules like 3-(2-Chlorophenyl)-4-methylpyrrolidine, which has two chiral centers at the 3 and 4 positions. nih.gov The spatial arrangement of the 2-chlorophenyl and methyl groups (i.e., cis or trans isomers) and the absolute configuration of each chiral center (R or S) will result in different stereoisomers. These stereoisomers can exhibit vastly different biological activities, a phenomenon known as stereoselectivity. researchgate.net

Rational Design of Analogues through Structural Modification

The rational design of analogues of this compound involves systematic modifications of its structure to optimize its biological activity, selectivity, and pharmacokinetic profile. This process is guided by the established SAR principles.

Key modifications could include:

Modification of the Phenyl Ring: The position and nature of the substituent on the phenyl ring can be altered. For example, moving the chlorine atom to the meta or para position, or replacing it with other halogen atoms (F, Br, I) or with electron-donating groups (e.g., methoxy), would systematically probe the electronic and steric requirements of the binding pocket.

Modification of the 4-Methyl Group: The methyl group at the 4-position could be replaced with larger alkyl groups to explore steric tolerance at that position, or with polar groups to introduce new hydrogen bonding interactions.

Alteration of Stereochemistry: The synthesis of specific stereoisomers would be crucial to identify the optimal spatial arrangement for activity.

The following table outlines potential structural modifications and the rationale behind them:

| Modification Site | Proposed Change | Rationale |

| 2-Chloro substituent | Move to 3- or 4-position | Investigate the importance of substituent position for binding. |

| 2-Chloro substituent | Replace with F, Br, or CH₃ | Evaluate the effect of different electronic and steric properties. |

| 4-Methyl group | Replace with Ethyl, Propyl | Probe for steric limitations in the binding pocket. |

| 4-Methyl group | Replace with Hydroxymethyl | Introduce potential hydrogen bonding interactions. |

| Pyrrolidine Ring | N-substitution | Modify solubility and metabolic stability. |

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method can provide valuable insights into the binding mode of this compound and guide the rational design of more potent analogues.

The process involves:

Target Identification and Preparation: A three-dimensional structure of the biological target (e.g., an enzyme or receptor) is obtained, typically from crystallographic data.

Ligand Preparation: A 3D model of this compound is generated and its energy is minimized.

Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the binding site of the target and scores them based on their predicted binding affinity.

The results of a molecular docking study can reveal key interactions, such as:

Hydrogen bonds: between the pyrrolidine nitrogen and polar residues in the binding site.

Hydrophobic interactions: between the chlorophenyl and methyl groups and nonpolar residues.

Halogen bonds: a specific non-covalent interaction involving the chlorine atom.

The insights gained from molecular docking can help to explain the observed SAR and guide the design of new analogues with improved binding characteristics. For example, if docking reveals an unoccupied hydrophobic pocket near the 4-position, it would support the rationale for synthesizing analogues with larger alkyl groups at that position.

In Vitro Chemical Transformations and Metabolic Pathway Analysis

Identification of Chemical Transformation Pathways in Vitro

In vitro studies on the chemical and metabolic transformations of 3-(2-Chlorophenyl)-4-methylpyrrolidine are not extensively documented in publicly available scientific literature. However, based on the analysis of structurally similar compounds, particularly 3-(p-chlorophenyl)pyrrolidine, several predictive transformation pathways can be outlined. The primary routes of metabolism are expected to involve oxidation of the pyrrolidine (B122466) ring and, to a lesser extent, the chlorophenyl moiety.

One of the principal transformation pathways identified for the related compound, 3-(p-chlorophenyl)pyrrolidine, is α-oxidation of the pyrrolidine ring. nih.gov This process leads to the formation of lactam and amino acid metabolites. By analogy, this compound is likely to undergo similar oxidative transformations. The presence of a methyl group at the 4-position of the pyrrolidine ring may influence the regioselectivity of these oxidative attacks.

Additionally, metabolic pathways common to chlorinated aromatic compounds could play a role. These include hydroxylation of the aromatic ring, potentially followed by dechlorination, although this is generally a less favored pathway for more stable aromatic chlorides.

The primary expected in vitro transformation pathways for this compound are summarized in the table below, extrapolated from studies on analogous compounds.

| Pathway | Description | Potential Products |

| Pyrrolidine Ring Oxidation | Oxidation at the carbon atoms adjacent to the nitrogen (α-oxidation) or at other positions on the ring. | Lactam derivatives, hydroxylated pyrrolidines. |

| Aromatic Hydroxylation | Introduction of a hydroxyl group onto the 2-chlorophenyl ring. | Phenolic derivatives. |

| N-Dealkylation | Not applicable as the pyrrolidine nitrogen is secondary. | - |

Enzymatic and Non-Enzymatic Transformation Mechanisms in Vitro

The in vitro transformations of this compound are anticipated to be primarily mediated by enzymatic reactions. The cytochrome P450 (CYP450) superfamily of enzymes, located in liver microsomes, is expected to be the main catalyst for the oxidative metabolism of this compound. nih.gov

CYP450 enzymes are known to catalyze the oxidation of both aliphatic and aromatic C-H bonds. In the case of the pyrrolidine ring, CYP450 would likely initiate the oxidation at the carbons alpha to the nitrogen atom, leading to the formation of an unstable carbinolamine intermediate. This intermediate can then be further oxidized to a lactam.

Non-enzymatic transformations are less likely to be significant under typical in vitro metabolic study conditions. However, the stability of the compound in the incubation matrix should be considered, as pH and temperature could potentially lead to minor degradation, although this is not expected to be a primary transformation route.

Characterization of Metabolites (Chemical Structures Only)

Based on the predicted transformation pathways for this compound, the following are potential metabolites. The chemical structures are hypothetical and based on the metabolism of structurally related compounds.

Table of Potential Metabolites

| Metabolite Name | Chemical Structure |

| 3-(2-Chlorophenyl)-4-methylpyrrolidin-2-one |  |

| 3-(2-Chlorophenyl)-4-methylpyrrolidin-5-one |  |

| 3-(2-Chloro-4-hydroxyphenyl)-4-methylpyrrolidine |  |

| 4-Amino-3-(2-chlorophenyl)-2-methylbutanoic acid |  |

Influence of Structural Features on Chemical Transformations

The specific structural features of this compound are expected to have a notable influence on its chemical transformations.

2-Chlorophenyl Group: The presence of a chlorine atom at the ortho position of the phenyl ring may exert steric and electronic effects on the metabolism of the aromatic ring. Steric hindrance from the chlorine atom could disfavor hydroxylation at adjacent positions. Electronically, the chlorine atom is deactivating, which might make the aromatic ring less susceptible to oxidative attack compared to an unsubstituted phenyl ring.

4-Methylpyrrolidine Ring: The methyl group at the 4-position of the pyrrolidine ring introduces a chiral center and may influence the stereoselectivity of enzymatic reactions. Furthermore, the methyl group could sterically hinder enzymatic access to certain positions on the pyrrolidine ring, potentially directing metabolism towards less hindered sites. For instance, oxidation at the 5-position of the pyrrolidine ring might be favored over the 2-position due to the presence of the adjacent chlorophenyl group. nih.gov

The interplay of these structural features will ultimately determine the metabolic profile of this compound, leading to a unique pattern of metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.